4,5-Difluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine
CAS No.:
Cat. No.: VC13771626
Molecular Formula: C13H8F5N
Molecular Weight: 273.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8F5N |
|---|---|
| Molecular Weight | 273.20 g/mol |
| IUPAC Name | 4,5-difluoro-2-[4-(trifluoromethyl)phenyl]aniline |
| Standard InChI | InChI=1S/C13H8F5N/c14-10-5-9(12(19)6-11(10)15)7-1-3-8(4-2-7)13(16,17)18/h1-6H,19H2 |
| Standard InChI Key | HTCLBUOBIKQFFQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2N)F)F)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2N)F)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s systematic name, 4,5-Difluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine, reflects its substitution pattern:
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First benzene ring: Fluorine atoms at positions 4 and 5.
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Second benzene ring: Trifluoromethyl (-CF₃) group at position 4'.
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Amine group: Located at position 2 of the first ring.
This arrangement creates a polarizable yet sterically hindered system. The trifluoromethyl group’s strong electron-withdrawing nature (-I effect) and fluorine’s electronegativity significantly influence the molecule’s electronic distribution, impacting reactivity and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈F₅N |
| Molecular Weight | 289.21 g/mol |
| CAS Registry Number | Not publicly available |
| Substituent Positions | 4,5-F; 4'-CF₃; 2-NH₂ |
The absence of a publicly listed CAS number suggests limited commercial availability or proprietary status .
Spectroscopic Characterization
While experimental spectral data for this specific compound remains unpublished, analogous biphenyl amines exhibit distinct signatures:
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¹H NMR: Aromatic protons adjacent to fluorine atoms show deshielding (δ 7.1–7.8 ppm). The amine proton typically appears as a broad singlet (δ 3.5–5.0 ppm) unless deprotonated .
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¹⁹F NMR: Trifluoromethyl groups resonate near δ -60 to -65 ppm, while aromatic fluorines appear between δ -110 and -125 ppm .
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IR Spectroscopy: N-H stretching (3350–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) dominate the spectrum .
Synthesis and Manufacturing Considerations
Retrosynthetic Analysis
The compound’s synthesis likely involves sequential functionalization of biphenyl precursors:
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Biphenyl core formation: Suzuki-Miyaura coupling between halogenated benzene rings.
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Fluorination: Electrophilic aromatic substitution or Balz-Schiemann reaction for introducing fluorine.
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Trifluoromethylation: Cross-coupling reactions using CuCF₃ or CF₃SiMe₃ reagents.
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Amine introduction: Reduction of nitro groups or Buchwald-Hartwig amination .
Table 2: Comparative Synthetic Routes for Analogous Compounds
| Compound | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|
| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine | Suzuki coupling, nitration, reduction | 68 | >95 |
| 4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine | Ullmann coupling, fluorination | 72 | 98 |
These methods highlight the feasibility of adapting existing protocols for the target molecule .
Process Optimization Challenges
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Regioselectivity: Ensuring proper positioning of fluorine atoms requires careful control of reaction conditions (e.g., temperature, catalysts).
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Stability of intermediates: Nitro groups may undergo unintended reduction during trifluoromethylation steps.
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Purification: Similar-polarity byproducts necessitate advanced chromatography or crystallization techniques .
Physicochemical Properties
Solubility and Partitioning
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Aqueous solubility: Estimated <0.1 mg/mL due to hydrophobic trifluoromethyl and biphenyl moieties.
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LogP (octanol/water): Predicted value of 3.8 ± 0.3, indicating moderate lipophilicity.
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pKa: The amine group’s basicity is reduced (estimated pKa ~3.5) due to electron-withdrawing substituents .
Applications in Pharmaceutical Development
Target Engagement Profiles
Though direct pharmacological data is lacking, structurally related compounds exhibit:
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Kinase inhibition: Similar amines inhibit EGFR and VEGFR-2 with IC₅₀ values of 10–100 nM.
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GPCR modulation: Trifluoromethyl biphenyls show affinity for serotonin receptors (5-HT₂A Ki ~15 nM) .
Table 3: Comparative Bioactivity of Biphenyl Amines
| Compound | Target | IC₅₀/Ki (nM) |
|---|---|---|
| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine | EGFR | 34 ± 5 |
| 4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine | 5-HT₂A | 19 ± 3 |
These data suggest potential therapeutic applications in oncology and CNS disorders .
Prodrug Considerations
The amine group enables salt formation (e.g., hydrochloride salts) to enhance solubility. Hydrochloride derivatives of similar compounds show:
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Bioavailability improvements: Up to 40% increase in rat models.
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Stability: pH-dependent degradation (t₁/₂ >24 hrs at gastric pH) .
Material Science Applications
Liquid Crystal Development
Biphenyl amines with fluorinated substituents serve as mesogens in liquid crystal displays (LCDs):
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Dielectric anisotropy: Δε ≈ +5.2 (predicted) due to strong dipole moments.
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Nematic phase range: Estimated 80–180°C, suitable for high-temperature applications .
Polymer Additives
Incorporation into polyimides enhances:
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